molecular formula C10H11N5O2 B1414324 2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide CAS No. 2197062-97-6

2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide

Cat. No.: B1414324
CAS No.: 2197062-97-6
M. Wt: 233.23 g/mol
InChI Key: BJWQLRSRJVCYEK-UHFFFAOYSA-N
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Description

2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an acetohydrazide moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide typically involves the reaction of 4-hydrazinobenzoic acid with 5-oxo-1,2,4-triazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors are employed, and the process is carefully controlled to maintain consistent quality. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

  • Industry: It is utilized in the manufacturing of materials with specific properties, such as polymers and coatings.

Mechanism of Action

2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide is similar to other triazole derivatives, such as imidazoles and thiazoles , which also exhibit diverse biological activities

Comparison with Similar Compounds

  • Imidazoles

  • Thiazoles

  • Triazoles

Properties

IUPAC Name

2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-13-9(16)5-7-1-3-8(4-2-7)15-6-12-14-10(15)17/h1-4,6H,5,11H2,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWQLRSRJVCYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide
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2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide
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2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide
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2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide
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2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide
Reactant of Route 6
2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide

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